molecular formula C18H16ClNO5 B5904057 isopropyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-chlorobenzoate

isopropyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-chlorobenzoate

Cat. No. B5904057
M. Wt: 361.8 g/mol
InChI Key: HGBGFYPDGHMHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-chlorobenzoate, also known as IBCB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have several properties that make it useful in various fields, including medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of isopropyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-chlorobenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, isopropyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-chlorobenzoate has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these enzymes, isopropyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-chlorobenzoate is able to disrupt the normal functioning of cancer cells and prevent their growth and proliferation.
Biochemical and physiological effects:
In addition to its effects on cancer cells, isopropyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-chlorobenzoate has also been found to have other biochemical and physiological effects. For example, it has been shown to modulate the activity of enzymes involved in the regulation of glucose metabolism and lipid synthesis. It has also been found to have anti-inflammatory properties and to be effective in reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using isopropyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-chlorobenzoate in lab experiments is its specificity. Because it targets specific enzymes and proteins, it can be used to study the effects of these molecules on various biological processes. However, one of the limitations of using isopropyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-chlorobenzoate is its potential toxicity. Like many other chemical compounds, isopropyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-chlorobenzoate can be toxic at high concentrations, and care must be taken when handling and using it in lab experiments.

Future Directions

There are several potential future directions for research on isopropyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-chlorobenzoate. One possible direction is to further explore its potential as a cancer treatment. This could involve studying its effects on different types of cancer cells, as well as developing new methods for delivering the compound to tumors in vivo. Another potential direction is to investigate its effects on other biological processes, such as inflammation and oxidative stress. Finally, further research could be conducted to optimize the synthesis method of isopropyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-chlorobenzoate and to develop new derivatives with improved properties.

Synthesis Methods

The synthesis of isopropyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-chlorobenzoate involves a series of chemical reactions. The starting material for the synthesis is 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-chlorobenzoic acid, which is reacted with isopropyl alcohol and a catalyst to form the ester derivative, isopropyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-chlorobenzoate. The reaction is typically carried out under reflux conditions, and the product is purified using column chromatography.

Scientific Research Applications

Isopropyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-chlorobenzoate has been found to have several potential applications in scientific research. One of the most promising applications is in the field of cancer research. isopropyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-chlorobenzoate has been shown to inhibit the growth of cancer cells in vitro, and it has also been found to be effective in reducing tumor growth in animal models. Other potential applications of isopropyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-chlorobenzoate include its use as a tool for studying protein-protein interactions and its ability to modulate the activity of enzymes involved in various biological processes.

properties

IUPAC Name

propan-2-yl 5-(1,3-benzodioxole-5-carbonylamino)-2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5/c1-10(2)25-18(22)13-8-12(4-5-14(13)19)20-17(21)11-3-6-15-16(7-11)24-9-23-15/h3-8,10H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBGFYPDGHMHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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